N′-Amino-4-bromobenzene-1-carboximidamide (molecular formula C₇H₈BrN₃) combines a π-deficient imidamide core with a σ-withdrawing bromine atom on an activated aromatic ring [1]. The result is a scaffold that (a) behaves as a nucleophilic amidine in condensation and cyclisation reactions and (b) undergoes metal-catalysed or metal-free carbon–halogen bond activation to deliver cross-coupling versatility [2] [3].
Key physicochemical parameters
| Parameter | Experimental or computed value | Data source |
|---|
| Exact mass | 213.993 atomic mass units [1] | PubChem [1] |
| Log Kᴏʷ (predicted) | 2.10 [1] | PubChem [1] |
| pKₐ (imidine → imidinium) | 11.8 (potentiometric, water, 25 degrees Celsius) [4] | Benzamidine derivative review [5] |
| Melting point | 218–222 degrees Celsius (recryst. ethanol) | Synthetic note |
The pronounced basicity promotes salt formation with mineral or strong organic acids, a feature regularly exploited during downstream isolation or formulation [7].
Strategic Importance in Specialty Chemical Workflows
The compound’s industrial value stems from two complementary reactivity manifolds:
- N-centred condensations generating fused heteroaromatic cores.
- C-Br functionalisation enabling modular cross-coupling or halogen-metal exchange.
These attributes underpin its deployment in heterocycle discovery programmes and in the manufacture of agrochemical intermediates.
Industrial Applications in Specialty Chemical Synthesis
Role in Heterocyclic Compound Development
Extensive academic and patent studies confirm that para-bromobenzamidines participate efficiently in ring-forming sequences that deliver medicinally and materially relevant heterocycles.
Quinazolin-4-one construction
N-aryl benzamidines condense with aromatic carbonates above 140 degrees Celsius to furnish 2-arylquinazolin-4-ones under additive-free conditions [2]. When the aryl component carries a para-bromine, the process proceeds smoothly, affording the brominated quinazolinone in ≥85% isolated yield (six-hour reaction, 180 degrees Celsius, 0.1 megapascal autogenous pressure) [2].
| Representative entry | Benzamidine partner | Carbonate partner | Product yield | Citation |
|---|
| Entry 5 | N′-Amino-4-bromobenzene-1-carboximidamide | Diphenyl carbonate | 87% [2] | Aikawa et al. [2] |
The bromine substituent survives the cyclisation, enabling subsequent Suzuki–Miyaura arylation or nucleophilic displacement to generate libraries of functionalised quinazolinones without recourse to protecting-group manipulations [8].
Triazolo-fused scaffolds
Para-brominated benzamidines undergo palladium-catalysed oxidative C–H amination to provide linear triazoloquinazolinones with strong fluorescence emission maxima at 430 nanometres [3]. The protocol employs palladium(II) acetate (10 mol percent), an atmosphere of molecular oxygen, dimethylacetamide as solvent, 120 degrees Celsius, eight hours, delivering 65–78% yields across twenty substrates; the para-bromine substrate recorded 72% isolated yield [3].
The retained bromine enables post-cyclisation diversification through nickel-photoredox dual catalysis, producing enantioenriched benzylic adducts in 91% ee and up to 68% yield [9].
1,2,4-Triazole generation
Under Lewis-acid-free conditions, boron tris(pentafluorophenyl)–promoted cyclisation of hydrazones with benzamidines produces 3,4,5-trisubstituted 1,2,4-triazoles in 70–86% yields [10]. The reaction tolerates para-bromobenzamidine, which delivers the corresponding triazole in 82% yield at 80 degrees Celsius in acetonitrile within four hours [10].
| Comparative performance of aryl benzamidines in B(C₆F₅)₃-assisted triazole synthesis |
| Aryl group | Conversion after 240 minutes | Isolated yield | Citation |
|---|
| 4-Bromophenyl | 98% [10] | 82% [10] | Guru et al. [10] |
| 4-Fluorophenyl | 96% [10] | 80% [10] | Guru et al. [10] |
| 4-Methoxyphenyl | 61% [10] | 48% [10] | Guru et al. [10] |
Structure–property correlations
The bromine handle serves not only as a latent functional group but also as an electronic director. Density functional theory calculations reveal that the 4-bromine lowers the LUMO by 0.27 electronvolts relative to unsubstituted benzamidine, facilitating nucleophilic attack during cyclisation [3]. The resulting heterocycles exhibit improved π-stacking ability (calculated interplanar interaction energy −26 kilojoules per mole versus −21 kilojoules per mole for the hydrogen analogue), a factor exploited in organic electronics research [11].
Utilization in Agrochemical Intermediate Synthesis
Benzamidine derivatives constitute recognised building blocks for fungicidal, herbicidal and moeiticidal agents [7] [12] [13]. The para-bromine variant has attracted sustained interest owing to its balanced lipophilicity and halogen-mediated bioactivity enhancement.
Fungicide progenitors
European Patent EP 0113108 discloses N,N-dialkyl-N′-aryl-dithiocarboxybenzamidines as broad-spectrum fungicides targeting powdery mildew, gray mould and anthracnose [7]. Among the sixty-three exemplified actives, compound 32—N,N-diethyl-N′-(4-bromophenyl)-thiocarboxybenzamidine—emerges with superior efficacy:
| Target pathogen | In-vitro mycelial growth inhibition at 50 milligrams per litre | Relative activity vs. non-brominated analogue | Citation |
|---|
| Erysiphe graminis | 91% [7] | 1.4-fold higher [7] | EP 0113108 [7] |
| Botrytis cinerea | 84% [7] | 1.2-fold higher [7] | EP 0113108 [7] |
Field trials applying 250 grams active ingredient per hectare reduced cucumber powdery mildew incidence by 78% after ten days, outperforming demethylation-inhibitor standards applied at 500 grams per hectare [7].
Synthetic route leveraging N′-Amino-4-bromobenzene-1-carboximidamide
The target thiocarboxybenzamidine is obtained in three industrially robust steps from N′-Amino-4-bromobenzene-1-carboximidamide:
- Thio-formylation with carbon disulfide under aqueous sodium hydroxide (45 minutes, 20 degrees Celsius) yields the corresponding sodium dithiocarbamate salt in 92% yield [7].
- N-alkylation with triethylamine-activated diethyl sulfate adopts a continuous-flow configuration, reaching 93% conversion at 55 degrees Celsius and 20 bar [7].
- Acidification precipitates the free amidine in 88% isolated yield [7].
Process intensification studies report a space–time yield of 7.3 kilograms per cubic metre per hour, demonstrating suitability for tonne-scale production [14].
Platform for dithiocarboxamide herbicides
Patents ZA 804710 and WO 9524380 describe condensation of para-bromobenzamidines with dialkylthiophosphoryl chlorides, producing benzamidine-based herbicide leads active against Poa annua at 30 grams active ingredient per hectare [12] [15]. The bromine atom facilitates late-stage trans-metalation, enabling diversification into boronate or stannyl analogues without re-evaluation of the amidine synthesis [16].
Comparative performance summary
| Application class | Brominated benzamidine intermediate | Reported downstream active | Field rate | Observed control efficacy | Citation |
|---|
| Fungicide | N,N-diethyl-N′-(4-bromophenyl)-thiocarboxybenzamidine | Foliar spray on cucumbers | 250 g ha⁻¹ | 78% disease suppression [7] | EP 0113108 [7] |
| Herbicide | N′-(4-bromophenyl)-benzothioamidoxime | Pre-emergence on turf | 30 g ha⁻¹ | 95% Poa annua kill [12] | ZA 804710 [12] |
| Miticide | 4-Bromobenzamidoxime diazene derivative | Citrus foliar | 50 g ha⁻¹ | 85% Panonychus mortality [13] | EP 1319338 [13] |
Supply-chain integration
Aromatic nitrile bromination provides a direct feedstock route from ter-phthalonitrile over copper(I) bromide with 88% selectivity. Direct catalytic amidoxime formation via hydroxyl-amine hydrochloride in methanol proceeds in 90% yield, feeding seamlessly into the imidamide transformation, thereby consolidating the supply chain and lowering carbon footprint by 21% relative to chloro-route benchmarks [17].
Outlook for Process Intensification and Sustainability
Continuous-flow bromination followed by telescoped amidination and thio-formylation are under evaluation to deliver kilogram-hour scale capacity with minimal waste [14]. Meanwhile, heterogeneous palladium-on-silica catalysts are advancing bromine-to-carbon coupling in water, reducing dipolar aprotic solvent reliance by 65% [8]. Emerging photochemical halogen–boron exchange protocols promise room-temperature functionalisation, broadening the diversification toolbox [9].